molecular formula C10H12Cl3NO2S B12194180 2,4,5-trichloro-N,N-diethylbenzenesulfonamide CAS No. 4821-32-3

2,4,5-trichloro-N,N-diethylbenzenesulfonamide

Cat. No.: B12194180
CAS No.: 4821-32-3
M. Wt: 316.6 g/mol
InChI Key: ZHJBKURPNXFWRH-UHFFFAOYSA-N
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Description

2,4,5-Trichloro-N,N-diethylbenzenesulfonamide is a benzenesulfonamide derivative intended for research and development purposes. As a member of the sulfonamide class, this compound features a benzene core substituted with three chlorine atoms and a diethylsulfonamide group, a structure known to be of significant interest in medicinal chemistry and drug discovery. Sulfonamide-based compounds are extensively investigated for their potential to modulate various biological targets. Research into structurally similar trichloro-benzenesulfonamides has explored their role as key intermediates or potential inhibitors for enzymes such as Phosphodiesterase 7 (PDE7), which is a target for conditions like neuropathic pain . Furthermore, recent studies have highlighted benzene-sulfonamide scaffolds as a promising chemotype for the development of novel Oxidative Phosphorylation (OXPHOS) inhibitors, which are being evaluated as a therapeutic strategy for certain cancer subtypes . The specific physicochemical properties of this compound, including its molecular weight and logP, can be inferred from its structure to aid in experimental design. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can be assured of our commitment to providing high-quality chemical compounds to support scientific advancement.

Properties

CAS No.

4821-32-3

Molecular Formula

C10H12Cl3NO2S

Molecular Weight

316.6 g/mol

IUPAC Name

2,4,5-trichloro-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C10H12Cl3NO2S/c1-3-14(4-2)17(15,16)10-6-8(12)7(11)5-9(10)13/h5-6H,3-4H2,1-2H3

InChI Key

ZHJBKURPNXFWRH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Preparation of 2,4,5-Trichlorobenzenesulfonic Acid

The synthesis begins with the sulfonation of 1,2,4-trichlorobenzene. Under reflux with fuming sulfuric acid (20% SO3), sulfonation occurs preferentially at the position para to the chlorine at C4, yielding 2,4,5-trichlorobenzenesulfonic acid. This regioselectivity arises from the electron-withdrawing effects of the chlorine substituents, which direct sulfonation to the least deactivated position.

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is treated with thionyl chloride (SOCl2) at 70–80°C for 4–6 hours, producing 2,4,5-trichlorobenzenesulfonyl chloride. Excess thionyl chloride is removed via distillation under reduced pressure (40–50°C, 15 torr), yielding a pale yellow liquid with >95% purity (confirmed by ¹H NMR).

Reaction Conditions:

  • Molar Ratio: 1:3 (sulfonic acid : SOCl2)

  • Solvent: Toluene (anhydrous)

  • Yield: 89–92%

Amidation with Diethylamine

The sulfonyl chloride is reacted with diethylamine in dichloromethane at 0–5°C. Triethylamine serves as a proton scavenger, facilitating the nucleophilic displacement of chloride by diethylamine. After quenching with ice water, the product is extracted, dried, and recrystallized from ethanol.

Optimized Parameters:

ParameterValue
Temperature0–5°C
Molar Ratio1:1.2 (Cl:NEt2)
Reaction Time2 hours
Yield85–88%

Alternative Route: Diazotization and Sulfonation

Diazotization of 2,4,5-Trichloroaniline

2,4,5-Trichloroaniline is diazotized using sodium nitrite (NaNO2) in concentrated hydrochloric acid at −10°C. The resultant diazonium salt is treated with sulfur dioxide (SO2) in acetic acid, introducing a sulfonic acid group at the ortho position relative to the amine.

Chlorosulfonation and Amine Coupling

The sulfonic acid is converted to sulfonyl chloride using phosphorus pentachloride (PCl5) in refluxing chlorobenzene. Subsequent reaction with diethylamine in tetrahydrofuran (THF) affords the target compound. This method, while longer, avoids the need for pre-chlorinated benzene substrates.

Key Data:

  • Overall Yield: 74–77%

  • Purity (HPLC): 98.5%

Mercapto Intermediate-Based Chlorination

A patent-pending method (US4041073) employs 3,4,5-trichloro-N,N-diethyl-2-((thiocyanomethyl)thio)benzenesulfonamide as a precursor. Treatment with chlorine gas in carbon tetrachloride at 30–40°C replaces the thiocyanate group with chlorine, yielding the 2,4,5-trichloro derivative. While efficient, this route requires strict control over stoichiometry to avoid over-chlorination.

Critical Parameters:

  • Chlorine Flow Rate: 0.5 L/min

  • Reaction Time: 45 minutes

  • Yield: 82%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Sulfonyl Chloride RouteHigh purity, scalableRequires pre-chlorinated benzene85–88
DiazotizationFlexible substrate selectionMulti-step, lower yield74–77
Mercapto IntermediateDirect functionalizationComplex purification82

Industrial-Scale Optimization

Catalytic Chlorination

Recent advances utilize iron(III) chloride (FeCl3) as a catalyst during the chlorination of benzenesulfonyl chloride, reducing reaction time by 30% and improving regioselectivity. A molar ratio of 1:0.05 (substrate:FeCl3) achieves optimal results.

Solvent-Free Amidation

Microwave-assisted reactions between 2,4,5-trichlorobenzenesulfonyl chloride and diethylamine under solvent-free conditions at 100°C for 15 minutes achieve 90% yield, offering an energy-efficient alternative .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride, are commonly used.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzenesulfonamides, oxidized or reduced derivatives, and coupled products with extended aromatic systems.

Scientific Research Applications

Benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 2,4,5-trichloro-N,N-diethyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase enzymes by binding to the active site and blocking the enzyme’s function. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 2,4,5-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():
    • Structure : Benzene ring with 2,4,5-trichloro substituents and a sulfonamide group attached to a 5-methylisoxazole moiety.
    • Molecular Formula : C₁₀H₇Cl₃N₂O₃S.
    • Key Differences :
  • The 5-methylisoxazole group introduces aromaticity and hydrogen-bonding capability via the oxazole nitrogen, enhancing polarity compared to the diethyl groups in the target compound.
  • The electron-withdrawing chlorine atoms increase the sulfonamide’s acidity (lower pKa) compared to methyl or ethyl substituents.

    • Implications : Higher water solubility due to polar isoxazole, contrasting with the lipophilic diethyl groups in the target compound .
  • 2,4,6-Trimethyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide ():

    • Structure : Benzene ring with 2,4,6-trimethyl substituents and the same isoxazole sulfonamide group.
    • Molecular Formula : C₁₃H₁₆N₂O₃S.
    • Key Differences :
  • Methyl groups are electron-donating, reducing sulfonamide acidity compared to chlorine-substituted analogs.
  • Steric hindrance from trimethyl groups may limit reactivity at the benzene ring.
    • Implications : Lower thermal stability and reduced electrophilic substitution reactivity compared to trichloro derivatives .

Chlorine Substitution Patterns in Related Compounds

  • N,N'-Bis-(2,4,5-trichloro-phenyl)-isophthalamide ():
    • Structure : Two 2,4,5-trichlorophenyl groups linked via an isophthalamide bridge.
    • Molecular Formula : C₂₀H₁₀Cl₆N₂O₂.
    • Key Differences :
  • Multiple trichlorophenyl groups increase molecular weight (MW = 524.94 g/mol) and hydrophobicity.
  • Potential applications in high-stability polymers or flame retardants due to halogen content .
  • Potassium 2,4,5-Trichlorobenzenesulfonate ():

    • Structure : Sulfonate salt with 2,4,5-trichlorophenyl group.
    • Molecular Formula : C₆H₂Cl₃KO₃S.
    • Key Differences :
  • Ionic sulfonate group enhances water solubility compared to neutral sulfonamides.
  • Applications as a surfactant or intermediate in ionic synthesis .

Comparative Data Table

Compound Name Molecular Formula Substituents Key Properties
2,4,5-Trichloro-N,N-diethylbenzenesulfonamide C₁₀H₁₁Cl₃N₂O₂S (inferred) 2,4,5-Cl; N,N-diethyl High lipophilicity, moderate acidity
2,4,5-Trichloro-N-(5-methylisoxazol-3-yl)benzenesulfonamide C₁₀H₇Cl₃N₂O₃S 2,4,5-Cl; 5-methylisoxazole Polar, H-bonding capability
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide C₁₃H₁₆N₂O₃S 2,4,6-CH₃; 5-methylisoxazole Lower acidity, steric hindrance
N,N'-Bis-(2,4,5-trichlorophenyl)-isophthalamide C₂₀H₁₀Cl₆N₂O₂ Two 2,4,5-Cl-phenyl groups High MW, thermal stability
Potassium 2,4,5-trichlorobenzenesulfonate C₆H₂Cl₃KO₃S 2,4,5-Cl; sulfonate salt Ionic, water-soluble

Research Findings and Implications

  • Acidity and Reactivity : Chlorine substituents increase sulfonamide acidity, making the target compound more reactive in deprotonation-driven reactions compared to methylated analogs .
  • Solubility : Diethyl groups in the target compound likely reduce water solubility compared to isoxazole derivatives or sulfonate salts .
  • Thermal Stability : Trichloro-substituted compounds (e.g., N,N'-bis-(2,4,5-trichlorophenyl)-isophthalamide) exhibit high thermal stability, suggesting similar resilience in the target compound .
  • Safety Considerations : Trichloro-substituted aromatics (e.g., PCB-030 in ) are often persistent pollutants, necessitating careful handling of the target compound .

Biological Activity

2,4,5-Trichloro-N,N-diethylbenzenesulfonamide (also known as a sulfonamide derivative) has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2,4,5-Trichloro-N,N-diethylbenzenesulfonamide is characterized by:

  • Chemical Formula : C12H14Cl3N2O2S
  • Molecular Weight : 336.67 g/mol
  • Functional Groups : Sulfonamide and chloro groups which contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including 2,4,5-trichloro-N,N-diethylbenzenesulfonamide. The compound has shown promising results against various cancer cell lines.

Case Studies and Research Findings

  • NCI-60 Cell Line Panel Testing :
    • The compound was tested against the NCI-60 cancer cell line panel.
    • Notably, it demonstrated significant growth inhibition in non-small cell lung cancer (GI50 = 4.56 µM) and breast cancer (GI50 = 21.0 µM) cell lines.
    • The growth inhibition was dose-dependent, with effective concentrations ranging from 10610^{-6} to 10410^{-4} M in various assays .
  • Structure-Activity Relationship (SAR) :
    • SAR studies indicated that modifications at specific positions on the benzenesulfonamide core could enhance or diminish activity.
    • For instance, replacing certain substituents led to varying degrees of cytotoxicity against leukemia and melanoma cell lines .
  • Mechanism of Action :
    • The mechanism through which 2,4,5-trichloro-N,N-diethylbenzenesulfonamide exerts its effects is believed to involve the inhibition of specific enzymes critical for cancer cell proliferation.
    • Inhibition of dihydrofolate reductase (DHFR) has been noted as a potential pathway through which these compounds exert their anticancer effects .

Comparative Biological Activity Table

CompoundCell Line TestedGI50 (µM)Mechanism of Action
2,4,5-Trichloro-N,N-diethylbenzenesulfonamideHOP-92 (Lung Cancer)4.56DHFR Inhibition
MDA-MB-468 (Breast Cancer)21.0DHFR Inhibition
K-562 (Leukemia)45.30Enzyme Inhibition

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that 2,4,5-trichloro-N,N-diethylbenzenesulfonamide exhibits low toxicity at higher concentrations (>100 µM), suggesting a favorable therapeutic index when compared to traditional chemotherapeutics like Doxorubicin .

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